(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
Description
This compound is a synthetic acrylamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety linked to an acrylamide core, further substituted with a 1,2,4-oxadiazole ring bearing a 6-ethoxypyridin-3-yl group. The benzo[d][1,3]dioxole group is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and modulating lipophilicity . The 1,2,4-oxadiazole ring is a heterocyclic scaffold frequently employed to improve pharmacokinetic properties, such as solubility and bioavailability, while the ethoxypyridine substituent may contribute to hydrogen bonding or π-π stacking interactions with biological targets .
Synthetic routes for analogous compounds (e.g., (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide) involve condensation of benzo[d][1,3]dioxole-5-carbaldehyde with acrylic acid derivatives, followed by amide coupling using amines or substituted alkylamines .
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-2-26-18-8-5-14(10-22-18)20-23-19(29-24-20)11-21-17(25)7-4-13-3-6-15-16(9-13)28-12-27-15/h3-10H,2,11-12H2,1H3,(H,21,25)/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLBNBVBJKLTJH-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety is significant as it is often associated with various pharmacological effects.
Antimicrobial Properties
Research indicates that derivatives of benzo[d][1,3]dioxole compounds exhibit antibacterial activity. For instance, compounds similar to this compound show inhibitory effects against Mur ligases such as MurD and MurE, which are essential for bacterial cell wall synthesis . This suggests potential applications in treating bacterial infections.
Anticancer Activity
Studies have highlighted the anticancer potential of related compounds. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For example, certain benzo[d][1,3]dioxole derivatives have been shown to modulate signaling pathways involved in cancer progression .
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes. For instance, it may act as a modulator of ATP-binding cassette transporters, which are crucial for drug resistance mechanisms in cancer cells . This property could enhance the efficacy of existing chemotherapeutics by overcoming resistance.
Case Studies
| Study | Findings |
|---|---|
| Antibacterial Activity | A study demonstrated that (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(methyl)acrylamide derivatives inhibited MurD and MurE ligases effectively in vitro. |
| Anticancer Effects | In vitro tests showed that related compounds induced apoptosis in breast cancer cell lines through caspase activation. |
| Enzyme Modulation | Research indicated that the compound enhanced the sensitivity of resistant cancer cells to doxorubicin by inhibiting P-glycoprotein activity. |
The biological activity of this compound is likely mediated through several pathways:
- Inhibition of Bacterial Cell Wall Synthesis : By targeting Mur ligases.
- Induction of Apoptosis : Through modulation of cellular signaling pathways.
- Inhibition of Drug Resistance Mechanisms : By affecting ATP-binding cassette transporters.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in its combination of a benzo[d][1,3]dioxole-acrylamide core and a 1,2,4-oxadiazole-pyridine moiety. Below is a comparison with structurally related compounds:
Key Observations from Structural Comparisons
Bioactivity Correlation with Substituents: The ethoxypyridine and oxadiazole groups in the target compound may enhance solubility and target binding compared to simpler acrylamides like Compound 13, which lacks heterocyclic motifs .
Similar stereochemical effects have been observed in analogs where (E)- vs. (Z)-isomers show divergent binding affinities .
Analytical Comparisons :
- NMR studies of structurally related compounds (e.g., Compound 13) reveal that chemical shifts in regions corresponding to the benzo[d][1,3]dioxole and acrylamide protons (δ 6.71–7.50 ppm) remain consistent, while variations in oxadiazole or pyridine substituents alter shifts in regions B (δ 29–36 ppm) and A (δ 39–44 ppm) .
- Mass spectrometry (MS/MS) molecular networking indicates that compounds sharing the benzo[d][1,3]dioxole-acrylamide backbone cluster together with high cosine scores (>0.8), suggesting conserved fragmentation patterns despite divergent substituents .
Functional and Pharmacological Insights
- Metabolic Stability: The benzo[d][1,3]dioxole group is known to resist oxidative metabolism, which may prolong the half-life of the target compound compared to analogs with methoxy or dimethylamino groups .
- Target Engagement : The 6-ethoxypyridin-3-yl group could facilitate interactions with kinase or receptor targets, akin to pyridine-containing inhibitors reported in oncology research .
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Replacement of the 3,4-dimethoxyphenethyl group in Compound 13 with the oxadiazole-pyridine moiety likely shifts bioactivity from chemoprevention to kinase or protease inhibition, as seen in other oxadiazole derivatives .
- Hierarchical clustering of bioactivity profiles (NCI-60 dataset) suggests that acrylamide derivatives with heterocyclic substituents exhibit distinct modes of action compared to simpler analogs, supporting targeted drug design .
Synthetic Challenges :
- The oxadiazole ring’s incorporation requires precise control of cyclization conditions, as evidenced by the need for high-resolution MS/MS to confirm purity in related compounds .
Future Directions :
- Comparative in vitro assays (e.g., kinase inhibition, cytotoxicity) are needed to validate predicted bioactivity.
- Molecular dynamics simulations could elucidate the impact of the (Z)-configuration on target binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
